N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide
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Overview
Description
N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a 2,5-dimethoxybenzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
This compound acts as an allosteric inhibitor of TYK2 . It binds to the TYK2 pseudokinase (JH2) domain, which is a unique feature of the JAK family . This binding inhibits the catalytic activity of TYK2, preventing the phosphorylation and activation of STAT proteins .
Biochemical Pathways
The inhibition of TYK2 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The inhibition of TYK2 thus impacts the cellular response to cytokines and growth factors .
Result of Action
The result of this compound’s action is the inhibition of TYK2 activity, leading to a decrease in the transduction of cytokine-mediated signals . This can result in the modulation of immune responses and inflammation, making it potentially useful in the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide typically involves the following steps:
Formation of the Methanesulfonylphenyl Intermediate: The starting material, 2-methanesulfonylphenylamine, is synthesized by reacting aniline with methanesulfonyl chloride in the presence of a base such as pyridine.
Coupling with 2,5-Dimethoxybenzoic Acid: The intermediate is then coupled with 2,5-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
- **2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both methanesulfonyl and dimethoxybenzamide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-11-8-9-14(22-2)12(10-11)16(18)17-13-6-4-5-7-15(13)23(3,19)20/h4-10H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFRVSWNYLFZSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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